molecular formula C19H21N5OS B7833922 1-[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE

1-[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7833922
M. Wt: 367.5 g/mol
InChI Key: YJXIRNWXRHMZOR-UHFFFAOYSA-N
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Description

1-[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms

Preparation Methods

The synthesis of 1-[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. The synthetic route may involve the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as cyanoacetamide and substituted benzaldehydes under basic conditions.

    Final Assembly: The final compound is obtained by coupling the functionalized pyrimidine with piperidine-4-carboxamide under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

1-[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

1-[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[5-cyano-6-(4-methylphenyl)-2-methylsulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-12-3-5-13(6-4-12)16-15(11-20)18(23-19(22-16)26-2)24-9-7-14(8-10-24)17(21)25/h3-6,14H,7-10H2,1-2H3,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXIRNWXRHMZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)N3CCC(CC3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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